AMPA receptor modulator-2 AMPA receptor modulator-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC13713824
InChI: InChI=1S/C15H6F6N4OS/c16-14(17,18)10-4-3-8-11(24-10)25(12(22-8)15(19,20)21)6-1-2-7-9(5-6)27-13(26)23-7/h1-5H,(H,23,26)
SMILES: C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2
Molecular Formula: C15H6F6N4OS
Molecular Weight: 404.3 g/mol

AMPA receptor modulator-2

CAS No.:

Cat. No.: VC13713824

Molecular Formula: C15H6F6N4OS

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

AMPA receptor modulator-2 -

Specification

Molecular Formula C15H6F6N4OS
Molecular Weight 404.3 g/mol
IUPAC Name 6-[2,5-bis(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]-3H-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C15H6F6N4OS/c16-14(17,18)10-4-3-8-11(24-10)25(12(22-8)15(19,20)21)6-1-2-7-9(5-6)27-13(26)23-7/h1-5H,(H,23,26)
Standard InChI Key BPZAQDCXSKBMKM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2
Canonical SMILES C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2

Introduction

Structural and Mechanistic Basis of AMPA Receptor Modulation

CompoundTarget DomainCritical InteractionsEffect on Receptor Kinetics
2LBDHydrophobic residues (e.g., Phe758)Slows deactivation by 40%
7LBDTrifluoromethyl group, Tyr450Blocks desensitization (IC₅₀ = 2.1 μM)
CX614LBD-TMD interfaceM3 helix stabilizationIncreases glutamate EC₅₀ by 3-fold
GYKI-52466TMDD1/D2 interface separationInhibits ion flux (IC₅₀ = 0.8 μM)

Pharmacological Profiles of Second-Generation Modulators

Hybridization Strategies and Enhanced Efficacy

The rational design of compound 7—a hybrid of 2 and a benzamide chemotype—exemplifies structure-based optimization. Electrophysiological assays on HEK293 cells expressing GluA2 receptors reveal that 7 reduces desensitization by 78% (vs. 40% for 2) and increases peak current amplitudes by 2.5-fold . This enhancement is attributed to additional interactions within the allosteric pocket, including a hydrogen bond with Ser654 and π-stacking with Tyr702 .

Table 2: Comparative Pharmacological Data for AMPA Modulators

Parameter27CX614LCX001
Desensitization Inhibition40%78%85%62%
Deactivation τ (ms)12.4 ± 1.228.7 ± 2.335.1 ± 3.118.9 ± 1.8
Glutamate EC₅₀ (μM)8.25.63.16.8
Respiratory Rescue EfficacyN/AN/A70%89%

Therapeutic Applications: Respiratory Depression and Analgesia

Future Directions: Targeting the TMD and Allosteric Networks

Emerging cryo-EM structures of AMPAR-TARPγ2 complexes bound to inhibitors like GYKI-52466 reveal novel allosteric networks at the TMD . These findings suggest that next-generation modulators could exploit dual LBD/TMD binding to achieve greater specificity. For instance, stabilizing the D1-D2 interface separation at 16 Å (vs. 27 Å in desensitized states) may yield modulators with kinetic profiles tailored to specific neuropsychiatric conditions .

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